1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom, a carboxy(hydroxy)methyl group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the treatment of the diacetate of the precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This reaction yields the desired brominated product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxy(hydroxy)methyl group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: Another brominated compound with a slightly different structure.
Uniqueness: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a carboxy(hydroxy)methyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11BrO4 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-[4-(3-bromo-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11BrO4/c12-6-9(13)5-7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
InChI Key |
BHWZWDBGHRJECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)C(C(=O)O)O |
Origin of Product |
United States |
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